Product packaging for Epelmycin D(Cat. No.:CAS No. 107807-22-7)

Epelmycin D

Cat. No.: B217441
CAS No.: 107807-22-7
M. Wt: 585.6 g/mol
InChI Key: CVACSAHKWDLUII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epelmycin D is a specialist anthracycline antibiotic compound belonging to the ε-rhodomycinone glycoside class, originally isolated from the culture broth of a blocked mutant strain of Streptomyces violaceus A262 (specifically strain SU2-730). This compound demonstrates significant research interest due to its documented cytotoxic properties against murine leukemic L1210 cells in vitro, making it a valuable investigational agent in oncology research and cancer mechanism studies. As part of the anthracycline family, this compound shares structural characteristics with other compounds in this class known for their DNA-intercalating properties and topoisomerase II inhibition capabilities, though its specific molecular mechanisms warrant further investigation. Research applications include study as a reference standard in antimicrobial and cytotoxic compound screening, investigation of anthracycline biosynthesis pathways in actinomycetes, and exploration of structure-activity relationships within the epelmycin series (A through E). The compound exhibits antimicrobial activity against various bacterial strains, supporting its utility in microbiology research and mode-of-action studies targeting bacterial proliferation. This compound is provided exclusively for research purposes in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H35NO11 B217441 Epelmycin D CAS No. 107807-22-7

Properties

CAS No.

107807-22-7

Molecular Formula

C30H35NO11

Molecular Weight

585.6 g/mol

IUPAC Name

methyl 4-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C30H35NO11/c1-6-30(39)11-16(42-17-10-14(31(3)4)24(33)12(2)41-17)19-20(23(30)29(38)40-5)28(37)21-22(27(19)36)26(35)18-13(25(21)34)8-7-9-15(18)32/h7-9,12,14,16-17,23-24,32-33,36-37,39H,6,10-11H2,1-5H3

InChI Key

CVACSAHKWDLUII-UHFFFAOYSA-N

SMILES

CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N(C)C)O

Canonical SMILES

CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N(C)C)O

Synonyms

epelmycin D

Origin of Product

United States

Natural Occurrence and Fermentation Studies

Isolation from Streptomyces violaceus Strains

Epelmycin D, along with other epelmycins (A, B, C, and E), was first isolated from the culture broth of Streptomyces violaceus A262 nih.gov. This initial discovery highlighted S. violaceus as a key producer of this class of compounds. The isolation process involved analyzing the metabolites produced by the bacterium, identifying the epelmycins as epsilon-rhodomycinone (B1195070) glycosides nih.gov. Further research has confirmed Streptomyces violaceus as a source for this compound naturalproducts.net.

Role of Blocked Mutant Strains in Production

The production of this compound has been significantly studied using blocked mutant strains of Streptomyces violaceus nih.govoup.com. These mutants are derived from parent strains that naturally produce related anthracyclines, such as beta-rhodomycin. By creating specific genetic blocks in the biosynthetic pathway, researchers can redirect metabolic flux towards the accumulation of intermediate compounds or novel derivatives, including epelmycins nih.govoup.com. For instance, a blocked mutant strain, SU2-730, derived from S. violaceus A262, was instrumental in the discovery and isolation of Epelmycins A through E nih.gov. Studies investigating glycosyltransferase genes involved in anthracycline biosynthesis have also utilized such mutants, revealing that the glycosylation step on epsilon-rhodomycinone can lead to compounds like this compound oup.com.

Production by other Streptomyces Species

While Streptomyces violaceus is a primary source, other Streptomyces species have also been implicated in the production of related compounds or have been used in studies exploring anthracycline biosynthesis. Streptomyces purpurascens is known to produce rhodomycin (B1170733) analogues, including rhodomycin, epelmycin, and obelmycin researchgate.netresearchgate.netnaturalproducts.net. Research has explored the production of hybrid anthracycline antibiotics by transferring cloned genes from S. purpurascens into S. galilaeus, suggesting a broader potential for anthracycline production across different Streptomyces species wikipedia.org.

Optimization of Fermentation Conditions for this compound Production

Optimizing the fermentation process is crucial for maximizing the yield of this compound. This involves a multi-faceted approach, including strain improvement and fine-tuning of media and culture parameters isomerase.comfrontiersin.org.

Strain Improvement for Enhanced Yields

Strain improvement techniques aim to increase the productivity of microbial cell factories. For Streptomyces species, this can involve classical methods such as mutagenesis (e.g., using UV radiation or chemical mutagens) followed by selection of high-yielding variants, or more advanced genetic engineering approaches nih.govmdpi.comramauniversity.ac.innih.gov. While specific details on the strain improvement for this compound production are not extensively detailed in the provided search results, the general principle applies to enhancing the yield of secondary metabolites like anthracyclines. For example, a UV-induced mutant of Streptomyces sp. 891-B6 showed improved chrysomycin A titer compared to its wild-type strain nih.gov.

Media and Culture Parameter Studies

The composition of the fermentation medium and various culture parameters significantly influence the production of this compound. Optimization strategies often involve systematic studies to identify the most conducive conditions isomerase.comfrontiersin.orgnih.govnih.gov.

Key parameters and media components that are typically optimized include:

Carbon and Nitrogen Sources: The selection and concentration of carbon (e.g., glucose, corn starch) and nitrogen sources (e.g., soybean meal, peptone, yeast extract) are critical for microbial growth and secondary metabolite production nih.govnih.gov. For instance, yeast extract was found to be a superior nitrogen source for antibiotic production in Streptomyces purpurascens nih.gov.

pH: The initial pH of the fermentation medium can affect enzyme activity and nutrient uptake, thereby influencing product yield nih.govmdpi.com. Optimal pH values are determined through experimental studies.

Temperature: Fermentation temperature plays a vital role in microbial metabolism and secondary metabolite synthesis mdpi.com.

Aeration and Agitation: Adequate oxygen supply and proper mixing are essential for aerobic fermentation processes, impacting cell growth and product formation isomerase.comfrontiersin.org.

Fermentation Time: The duration of fermentation is optimized to allow for maximum product accumulation before degradation or cessation of synthesis nih.govmdpi.com.

Inoculum Size and Seed Age: The quantity and physiological state of the inoculum can influence the onset and rate of fermentation nih.govmdpi.com.

For example, optimization studies for chrysomycin A production by Streptomyces sp. 891-B6 identified optimal conditions including a specific seed age, inoculum volume, loading volume, initial pH, concentrations of glucose, corn starch, soybean meal, and CaCO₃, along with a fermentation time of 12 days, resulting in a significant increase in yield nih.gov.

Compound List

this compound

Epelmycin A

Epelmycin B

Epelmycin C

Epelmycin E

Beta-rhodomycin

Epsilon-rhodomycinone

Chrysomycin A

Rhodomycin

Obelmycin

Aclacinomycin

Daunorubicin (B1662515)

Doxorubicin (B1662922)

L-rhodomycin

Nogalonic Acid

Galvaquinone A

Biosynthetic Pathways and Enzymatic Mechanisms

Overview of Anthracycline Biosynthesis Leading to Epelmycin D

Anthracycline biosynthesis generally begins with the assembly of the aglycone skeleton, a tetracyclic naphthacenequinone structure, typically via a type II polyketide synthase (PKS) machinery researchgate.netrsc.orgacs.org. This process involves the iterative condensation of extender units, primarily malonyl-CoA, onto a starter unit, such as propionyl-CoA asm.org. Following the formation of a linear polyketide chain, cyclization, aromatization, and various modifications lead to the core aglycone structure. For this compound, specific aglycone precursors are synthesized, which then undergo further enzymatic transformations. While the precise pathway to this compound is not as extensively detailed as some other anthracyclines like daunorubicin (B1662515) or doxorubicin (B1662922), it is understood to follow the general principles of anthracycline biosynthesis, involving the formation of a rhodomycinone-like aglycone and subsequent glycosylation and methylation steps asm.orgnih.gov.

Glycosylation Steps and Glycosyltransferase Activity

Glycosylation, the enzymatic attachment of sugar moieties to the aglycone, is a critical step in the biosynthesis of most bioactive anthracyclines, including this compound nih.govbidmc.orgnih.gov. This process significantly influences the biological activity, solubility, and cellular uptake of the final compound. Glycosyltransferases (GTs) are the key enzymes responsible for catalyzing these reactions, utilizing activated sugar donors (e.g., nucleoside diphosphate (B83284) sugars) and specific aglycone acceptors nih.govmdpi.com.

Studies on related anthracyclines have identified specific glycosyltransferase genes essential for the synthesis of the deoxysugar chains. For instance, the gene rhoG has been characterized as a crucial glycosyltransferase involved in the biosynthesis of β-rhodomycin and L-rhodomycin in Streptomyces violaceus nih.govoup.comoup.com. Gene disruption experiments of rhoG in S. violaceus led to a complete loss of β-rhodomycin or L-rhodomycin production, accompanied by the accumulation of the non-glycosylated intermediate, epsilon-rhodomycinone (B1195070) or O-rhodomycinone, respectively nih.govoup.comoup.com. This accumulation of the aglycone precursor upon rhoG inactivation strongly indicates that RhoG is responsible for the glycosylation of the aglycone, attaching the deoxysugar moiety to form the active antibiotic nih.govoup.comoup.com. CosG, identified in cosmomycin biosynthesis, shows similarity to RhoG and is also responsible for transferring an aminodeoxysugar nih.gov.

The diversity observed within the anthracycline family is largely attributed to variations in the number, type, and linkage of deoxysugar units attached to the aglycone nih.gov. Different glycosyltransferases exhibit varying substrate specificities for both the sugar donor and the aglycone acceptor, leading to the synthesis of a wide array of anthracycline structures. For example, while some GTs attach a single sugar, others can attach multiple sugars, forming di- or trisaccharide chains, as seen in cosmomycins nih.govnih.gov. This enzymatic machinery allows for the generation of structural complexity and functional diversification within this class of natural products.

Aglycone Precursor Formation (e.g., epsilon-rhodomycinone)

The aglycone core of anthracyclines, such as epsilon-rhodomycinone, is assembled through the polyketide biosynthetic pathway researchgate.netasm.org. For epsilon-rhodomycinone, the primary carbon sources are derived from glucose, mainly through the Embden-Meyerhof-Parnas pathway, with a minor contribution from the pentose (B10789219) phosphate (B84403) pathway ebi.ac.uknih.gov. Epsilon-rhodomycinone is a key intermediate in the biosynthesis of several anthracyclines, including daunorubicin and doxorubicin asm.orgasm.orgnih.gov. Studies have shown that exogenously supplied epsilon-rhodomycinone can be converted into daunorubicin glycosides by specific Streptomyces mutants, confirming its role as a biosynthetic precursor asm.orgnih.gov. The formation of epsilon-rhodomycinone involves a series of enzymatic reactions after the initial polyketide chain assembly, leading to the characteristic tetracyclic structure that serves as the scaffold for glycosylation and other modifications researchgate.netasm.org.

Methylation Events in this compound Biosynthesis and Analogs

Methylation is another crucial tailoring step in anthracycline biosynthesis, contributing to the structural diversity and biological activity of these compounds researchgate.netnih.gov. These modifications typically involve the addition of methyl groups to hydroxyl or amino functionalities, often catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases nih.govnih.govresearchgate.netacs.org.

DnrK is a well-characterized SAM-dependent methyltransferase involved in the biosynthesis of daunorubicin in Streptomyces peucetius nih.govnih.govresearchgate.netacs.org. Its primary role is the 4-O-methylation of carminomycin, a step that occurs late in the daunorubicin biosynthetic pathway nih.govnih.govresearchgate.netacs.org. DnrK exhibits specificity for monoglycosylated anthracyclines at the C-7 position nih.govresearchgate.net. Interestingly, DnrK has also been shown to possess bifunctional activity, capable of catalyzing a 10-decarboxylation reaction as a moonlighting activity, depending on the presence of a free 10-carboxyl group in the substrate nih.govresearchgate.netacs.orgbiorxiv.org. This dual functionality highlights the evolutionary flexibility of these enzymes. In contrast, related enzymes like RdmB from the rhodomycin (B1170733) pathway, while sharing sequence similarity with DnrK, function as 10-hydroxylases, demonstrating divergent evolutionary trajectories for methyltransferase-like proteins in anthracycline biosynthesis nih.govnih.govresearchgate.netacs.org.

Compound List

this compound

Anthracycline

Beta-rhodomycin

L-rhodomycin

Epsilon-rhodomycinone

O-rhodomycinone

Daunorubicin

Doxorubicin

Aclarubicin

Carminomycin

Nogalamycin

Cosmomycin

Rhodomycin

Genetic Engineering and Biosynthetic Pathway Manipulation

Heterologous Expression Systems for Epelmycin D Production

Heterologous expression involves transferring the genetic machinery responsible for producing a natural product from its native organism to a more amenable host. This strategy facilitates genetic manipulation, optimization of production, and access to compounds that are produced in low yields or are difficult to cultivate in their original hosts. While specific details on the complete heterologous expression of the this compound biosynthetic gene cluster are not extensively published, the principles are well-established for related anthracyclines. Research has successfully employed heterologous hosts, such as other Streptomyces species, for expressing key genes involved in anthracycline biosynthesis, including glycosyltransferases crucial for forming the active compounds. oup.comfrontiersin.orgoup.comresearchgate.net

Introduction of Biosynthetic Genes into Non-Native Hosts

A key method within heterologous expression is the targeted introduction of specific biosynthetic genes into a host organism. This approach has been utilized to modify the production of this compound. For instance, the successful generation of a hybrid anthracycline, 4-O-methylthis compound, was achieved by introducing the dnrK gene, which encodes carminomycin 4-O-methyltransferase, into Streptomyces violaceus, a known producer of epelmycins. This genetic modification resulted in the methylation of the epelmycin structure, yielding the novel hybrid compound. nih.govjst.go.jp Generally, this process involves cloning the desired genes into expression vectors and transforming them into suitable host strains, with Streptomyces species like S. coelicolor and S. lividans being common choices due to their well-characterized genetic systems. frontiersin.orgjmicrobiol.or.kr

Metabolic Engineering Strategies for Improved this compound Biosynthesis

Metabolic engineering offers a powerful toolkit to enhance the production of target compounds by optimizing cellular metabolic pathways. This can involve increasing the availability of precursor molecules, improving the efficiency of enzymatic steps, or redirecting metabolic flux away from competing pathways. frontiersin.orgresearchgate.netiqs.edursc.org While specific metabolic engineering strategies tailored exclusively for this compound are not comprehensively detailed in the available literature, the general principles of enhancing secondary metabolite production through pathway engineering are applicable. researchgate.net

Pathway Engineering for Precursor and Product Enhancement

The efficient biosynthesis of complex molecules like this compound relies heavily on the availability of specific precursors and the optimal functioning of the enzymes involved in its assembly. Pathway engineering efforts often focus on boosting the supply of these essential building blocks or optimizing the activity of rate-limiting enzymes. rutgers.edu For example, in the biosynthesis of related anthracyclines, glycosylation is a critical step. The identification and characterization of glycosyltransferase (GTF) genes, such as rhoG in Streptomyces violaceus for L-rhodomycin, highlight their essential role in converting aglycones into active glycosylated antibiotics like this compound. oup.comoup.com Manipulating the expression or activity of such GTFs presents a potential strategy for enhancing product formation.

Gene Cluster Analysis and Manipulation

The production of this compound is controlled by a specific biosynthetic gene cluster (BGC) encoding the enzymes responsible for its step-by-step synthesis. Analyzing this cluster is fundamental for targeted genetic manipulation. jmicrobiol.or.kr Research on anthracycline BGCs has identified key enzymes, including glycosyltransferases (GTFs), which are vital for attaching sugar moieties to the aglycone core. oup.comoup.com The manipulation of these gene clusters can involve techniques such as gene knockouts to elucidate gene functions or heterologous expression of entire clusters or specific genes to enable production in alternative hosts. frontiersin.orgjmicrobiol.or.kr The introduction of the dnrK gene into an epelmycin-producing strain to create a modified product exemplifies how targeted manipulation within a pathway can alter the final compound. nih.govjst.go.jp

Table 1: Key Genes and Their Roles in Anthracycline Biosynthesis (Related to this compound)

Gene/EnzymeFunctionAssociated Compound/PathwaySource Organism (if specified)
dnrKCarminomycin 4-O-methyltransferase4-O-methylthis compoundStreptomyces peucetius
rhoGGlycosyltransferase (GTF)L-rhodomycin, this compoundStreptomyces violaceus
O-rhodomycinoneAglycone precursor for this compoundThis compoundStreptomyces violaceus

Generation of Novel Hybrid Anthracyclines via Genetic Modification

Genetic modification techniques are instrumental in the creation of novel compounds by combining elements from different biosynthetic pathways or by altering specific enzymatic functions. acs.orgdntb.gov.uanih.gov A significant example of this approach is the production of 4-O-methylthis compound, a hybrid anthracycline. This was achieved through the heterologous expression of the dnrK gene from Streptomyces peucetius in Streptomyces violaceus, a natural epelmycin producer. This genetic intervention led to the methylation of the epelmycins, resulting in a modified structure with potentially altered biological activities. nih.govjst.go.jp Research efforts focused on "re-exploring the anthracycline chemical space" aim to discover new derivatives with improved therapeutic properties, often by modifying existing structures or combining components from different anthracyclines via genetic engineering. acs.orgnih.gov

Chemical Synthesis and Analog Derivatization

Total Synthesis Approaches for Complex Anthracyclines

The total synthesis of complex anthracyclines, including molecules like Epelmycin D, represents a significant challenge in organic chemistry. These endeavors aim to construct the entire molecular architecture from simple, readily available starting materials, often requiring numerous steps and precise control over stereochemistry.

Retrosynthetic analysis is a fundamental strategy for planning the total synthesis of complex molecules. It involves working backward from the target molecule, breaking it down into simpler precursor fragments through a series of logical disconnections, each corresponding to a known or feasible chemical reaction amazonaws.comairitilibrary.comias.ac.injournalspress.comyoutube.com. For this compound, a retrosynthetic strategy would likely involve dissecting the molecule into its aglycone core and the attached sugar moiety. Key disconnections would target the glycosidic bond linking the sugar to the aglycone and strategic bonds within the tetracyclic anthraquinone (B42736) system. The aglycone itself, a complex polycyclic structure, would be further broken down into smaller, manageable building blocks. Considerations for stereochemical control at multiple chiral centers within both the aglycone and the sugar unit are paramount in designing an effective retrosynthetic pathway rsc.orgnih.govgoogle.tg. The analysis would aim to identify synthons that can be readily converted into stable reagents for the forward synthesis, prioritizing convergent routes and minimizing chemoselectivity issues amazonaws.comairitilibrary.comjournalspress.comwikipedia.org.

The synthesis of this compound requires the precise control of numerous stereocenters, particularly within the daunosamine-like sugar unit and the chiral centers of the aglycone. Stereoselective synthesis aims to create these chiral centers with high enantiomeric or diastereomeric purity. Techniques such as asymmetric catalysis, chiral auxiliaries, and the use of chiral pool starting materials are commonly employed nih.govgoogle.tg. For instance, the synthesis of key intermediates for anthracycline aglycones often involves Diels-Alder reactions or cascade cyclization processes that establish multiple stereocenters in a controlled manner rsc.orgwikipedia.org20.210.105nih.govisef.net. Similarly, the deoxysugar moiety, with its specific stereochemical configuration, often necessitates chiral pool approaches starting from carbohydrates or employs asymmetric glycosylation methods nih.govuniversiteitleiden.nlresearchgate.netnih.gov.

Semisynthetic Routes to this compound and Related Analogs

Semisynthetic approaches leverage naturally occurring compounds or their precursors, modifying them through chemical reactions to yield this compound or its analogs. This strategy can be more efficient than total synthesis, especially when a suitable natural precursor is available.

While specific documented semisynthetic routes directly to this compound from readily available natural precursors are not extensively detailed in the provided search results, the broader context of anthracycline chemistry suggests this as a viable strategy. Many anthracyclines are produced by Streptomyces species acs.orgnih.govnih.govdntb.gov.uaresearchgate.net. For example, Streptomyces violaceus has been identified as a producer of this compound dntb.gov.uanaturalproducts.netnaturalproducts.netpageplace.dejst.go.jp. If related, more abundant anthracyclines or their aglycones are accessible from fermentation processes, they could serve as starting materials for chemical modifications to yield this compound or its analogs. This could involve glycosylation reactions to attach the correct sugar moiety or modifications to the aglycone structure.

Design and Synthesis of this compound Analogs

The development of this compound analogs is driven by the desire to enhance its therapeutic profile, such as improving potency, reducing toxicity, or overcoming drug resistance. Modifications can be made to both the aglycone and the sugar portions of the molecule.

The sugar moiety of anthracyclines plays a critical role in their interaction with DNA and topoisomerase II, and thus significantly influences their biological activity nih.govnih.gov. Modifications to the sugar unit of this compound could involve altering its stereochemistry, introducing different functional groups, or changing the number of sugar units. Research on other anthracyclines has shown that variations in the sugar moiety, such as modifications at the 3'-position or the introduction of additional sugars, can lead to analogs with altered cytotoxic and antitumor activities nih.govacs.org. For instance, replacing the 3'-amino group with a hydroxyl group or altering the linkage between sugars can impact efficacy nih.gov. The synthesis of such analogs often involves glycosylation reactions using modified sugar donors or chemical transformations of the existing sugar unit researchgate.net.

Compound List

this compound

Anthracycline

Anthracimycin

Idarubicinone

Doxorubicin (B1662922)

Aclarubicin

Daunorubicin (B1662515)

Epirubicin

Pirarubicin

N-demethylaklavin

Aklavin

Aklavinone

Rhodomycin (B1170733)

Rhodomycinone

Obelmycin

Aclacinomycin A

Betaclamycin B

Spartanamicins A and B

Auramycins A and B

Sulfurmycins A and B

Lateropyrone

Annamycin

Nogalamycin

FCE-27726

NSC-357704

PD-171851

DZ-3358

B-9309-068

Goe-7874

Ro-44-5912

MDL-103323

Mofarotene

Ro-46-7864

RU-45144

Win-63320

NC-190

NSC-646958

VA-033

GI-149893

BBR-2378

NSC-639365

Vinfosiltine

SDZ-62-434

BCH-2051

RB-90745

TI

Galidesivir

4-O-Methylepelmycin

11-Hydroxyaclacinomycin A

3'-Deamino-3'-morpholino derivatives of daunomycin, adriamycin and carminomycin

13-Methylaclacinomycin A

4-O-Demethyl-11-deoxydoxorubicin

(+)-rugulosin

Bipolarolides A and B

Cladiella-6,11-dien-3-ol

Deacetoxyalcyonin Acetate

4-O-Methylepelmycin

Biological Activities in in Vitro Models

Assessment of Antimicrobial Efficacy

Epelmycin D has demonstrated a range of antimicrobial activities, showing effects against both bacteria and fungi.

The compound has been reported to exhibit activity against Gram-positive bacteria. However, specific data regarding the minimum inhibitory concentrations (MICs) against various Gram-positive strains are not detailed in the available literature.

Activity against Gram-negative bacteria has also been attributed to this compound. Similar to its effect on Gram-positive bacteria, specific MIC values for different Gram-negative species are not currently available in published research.

This compound has been noted for its activity against the fungal pathogen Candida albicans. Quantitative data detailing the extent of this antifungal efficacy, such as MIC values, have not been publicly documented.

In Vitro Cytotoxicity in Cancer Cell Lines

In addition to its antimicrobial properties, this compound has shown potential as a cytotoxic agent against certain cancer cell lines in vitro.

The compound has demonstrated efficacy against the murine leukemic cell line L1210 nih.gov. This suggests a potential for anti-leukemic properties. Specific data, such as the half-maximal inhibitory concentration (IC50), which would quantify this cytotoxic effect, are not available in the current body of scientific literature.

There is currently no specific information available in the scientific literature regarding the in vitro cytotoxicity of this compound against human myelogenous leukemia cell line models, such as K562.

Human Solid Tumor Cell Line Models (e.g., HeLa)

Initial literature searches did not yield specific data regarding the biological activities of this compound in human solid tumor cell line models, including HeLa cells. The available research within the scope of the provided sources focuses on other cytotoxic compounds.

For context, studies on different antitumor agents illustrate the methodologies used to evaluate cytotoxicity in these cell lines. For instance, the antitumor antibiotic peplomycin (B1231090) demonstrated a higher cytostatic antiproliferative effect on five human oral squamous cell carcinoma (OSCC) cell lines compared to normal human oral cells. nih.gov The sensitivity to peplomycin varied among the different OSCC cell lines, with HSC-2 cells being the most sensitive. nih.gov It was noted that the anti-proliferative effect of peplomycin is time-dependent. nih.gov

Similarly, the polypeptide antibiotic Actinomycin D has been studied in HeLa cells, where its cytotoxicity was found to be dependent on the cell cycle phase. nih.gov Cells in the late S and G2 phases showed the highest sensitivity to the inhibition of cell growth and colony formation after a short exposure to Actinomycin D. nih.gov

While these examples highlight the types of analyses performed on human solid tumor cell lines, specific research findings and data tables for this compound are not available in the consulted resources.

Interactive Data Table: Cytotoxicity Data (Illustrative Example)

The following table is an illustrative example of how cytotoxicity data is typically presented and is not representative of this compound's activity due to a lack of available data.

Cell LineCompoundIC50 (µM)Exposure Time (h)
HeLaCompound X5.248
A549Compound X10.848
MCF-7Compound X7.348
HeLaCompound Y1.572
A549Compound Y2.172
MCF-7Compound Y1.872

Molecular Mechanisms of Biological Action

Interactions with Deoxyribonucleic Acid (DNA)

No research data was found detailing the interactions of Epelmycin D with Deoxyribonucleic Acid (DNA).

DNA Intercalation Properties

Specific studies on the DNA intercalation properties of this compound are not available in the current scientific literature.

Induction of DNA Damage

There is no available information on whether this compound induces DNA damage.

Modulation of Topoisomerase II Activity

The effect of this compound on the activity of topoisomerase II has not been documented in published research.

Topoisomerase II Poisoning and DNA Strand Breaks

There is no evidence to suggest that this compound acts as a topoisomerase II poison or induces DNA strand breaks.

Influence on Chromatin Structure and Histone Eviction

The influence of this compound on chromatin structure and the process of histone eviction has not been investigated.

Other Putative Molecular Targets and Signaling Pathways

No putative molecular targets or signaling pathways for this compound have been identified in the available scientific literature.

Effects on Protein Synthesis

While the primary mechanism of action for many antibiotics produced by the genus Streptomyces involves the direct inhibition of protein synthesis, the Epelmycin family, belonging to the anthracycline class of antibiotics, predominantly exerts its biological effects through other means. Anthracyclines are well-documented to interfere with DNA and RNA synthesis. youtube.commedscape.com Their primary modes of action include intercalating into DNA base pairs and inhibiting the enzyme topoisomerase II, which is crucial for DNA replication and repair. youtube.commedscape.comyoutube.comnih.gov

Antibiotics derived from Streptomyces often target bacterial ribosomes, the cellular machinery responsible for protein synthesis. nih.gov For instance, compounds like streptomycin bind to the 30S ribosomal subunit, while others such as erythromycin target the 50S subunit, both leading to a halt in protein production. nih.gov

However, the available research on anthracyclines, the class to which this compound belongs, does not indicate a direct inhibitory effect on the ribosomal machinery as their main function. The cytotoxic effects of anthracyclines are largely attributed to the disruption of nucleic acid processes and the generation of free radicals, which can damage various cellular components, including proteins and lipids. youtube.comyoutube.comnih.gov

Currently, there is a lack of specific research data detailing the direct effects of this compound on protein synthesis. The biological activity of the closely related Epelmycin A has been noted, but its specific impact on protein synthesis has not been elucidated in the available scientific literature. nih.gov Therefore, while it is produced by Streptomyces violaceus, a known producer of protein synthesis inhibitors, the primary mechanism of this compound is understood to align with that of other anthracyclines, focusing on DNA-level interactions rather than direct inhibition of ribosomal protein synthesis. nih.gov

Further research is required to determine if this compound or other members of the Epelmycin family have any secondary or direct effects on protein synthesis, which would be a deviation from the currently understood mechanism of action for anthracycline antibiotics.

Research Findings on Related Antibiotics from Streptomyces

To provide context on how antibiotics from the same genus can affect protein synthesis, the following table summarizes the mechanisms of other well-studied Streptomyces-derived antibiotics.

AntibioticProducing OrganismMechanism of Action on Protein SynthesisRibosomal Target
StreptomycinStreptomyces griseusBinds to the 16S rRNA of the 30S subunit, causing codon misreading and inhibition of initiation. wikipedia.org30S Subunit
TetracyclineStreptomyces aureofaciens & S. rimosusBlocks the binding of aminoacyl-tRNA to the A-site of the 30S ribosomal subunit. nih.gov30S Subunit
KanamycinStreptomyces kanamyceticusBinds to the 30S ribosomal subunit, leading to misreading of mRNA and inhibition of translocation. nih.gov30S Subunit
GentamicinMicromonospora purpurea (an Actinomycete)Binds to the 30S ribosomal subunit, causing mRNA misreading and inhibiting translocation.30S Subunit
ErythromycinSaccharopolyspora erythraeaBinds to the 50S ribosomal subunit and blocks the exit tunnel for the nascent polypeptide chain. nih.gov50S Subunit
ClindamycinStreptomyces lincolnensisBinds to the 50S ribosomal subunit and inhibits peptide bond formation. nih.gov50S Subunit
ChloramphenicolStreptomyces venezuelaeInhibits peptidyl transferase activity on the 50S ribosomal subunit. nih.gov50S Subunit

An extensive search for scientific literature detailing the structure-activity relationships (SAR) of the chemical compound “this compound” has been conducted. Despite a thorough review of available scientific databases and publications, no specific information, research findings, or data pertaining to SAR studies on this compound could be located.

The initial search and subsequent focused inquiries did not yield any articles or data related to:

Correlating structural modifications of this compound with its biological potency.

The impact of sugar moiety variations on the activity of this compound, including the stereochemical influences of its glycosidic linkages.

The effects of aglycone substitutions on the biological profiles of this compound.

The role of amine alkylation patterns in the activity and selectivity of this compound.

Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, applied to the analysis of this compound.

Therefore, it is not possible to provide the requested article structured around the specified outline, as the foundational research data on the structure-activity relationship of this compound appears to be unavailable in the public domain.

Structure Activity Relationship Sar Studies

Computational Approaches in Epelmycin D SAR Analysis

Molecular Docking and Dynamics Simulations

Extensive searches of scientific databases and literature have revealed a notable absence of published research specifically detailing the molecular docking and dynamics simulations of this compound. This suggests that, as of the current date, the specific interactions of this compound with its biological targets have not been elucidated or publicly disseminated through these computational methods.

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used in drug discovery and molecular biology to predict how a small molecule, such as this compound, might bind to a receptor or enzyme at the atomic level. These simulations provide critical insights into the binding affinity, orientation, and stability of the ligand-protein complex. Such studies are fundamental to understanding the structure-activity relationships (SAR) of a compound, guiding the design of more potent and selective analogs.

While direct computational studies on this compound are not available, the general principles of these techniques are well-established. Molecular docking would involve the prediction of the preferred binding pose of this compound within the active site of its target protein. This process relies on scoring functions to estimate the binding affinity for different conformations. Following docking, molecular dynamics simulations could be employed to observe the dynamic behavior of the this compound-target complex over time, providing a more realistic model of the interactions in a simulated physiological environment. These simulations can reveal key amino acid residues involved in the binding and highlight the stability of the interaction.

The lack of such studies for this compound represents a significant gap in the understanding of its mechanism of action at a molecular level. Future research employing these computational approaches would be invaluable for several reasons:

Target Identification and Validation: Docking studies could help to identify or confirm the biological target of this compound by screening it against various known protein structures.

SAR Elucidation: By simulating the binding of various this compound analogs, researchers could rationalize experimentally observed SAR data and understand why certain structural modifications lead to increased or decreased activity.

Rational Drug Design: The insights gained from docking and MD simulations could guide the rational design of novel, more effective derivatives of this compound with improved pharmacological properties.

Given the potential of this compound as a therapeutic agent, future in silico investigations are highly anticipated by the scientific community to unlock a deeper understanding of its biological activity.

Future Research Directions and Applications

Exploration of Epelmycin D as a Lead Compound for Drug Discovery

Research Findings: this compound belongs to the anthracycline family, a group of compounds widely recognized for their potent anticancer and antimicrobial properties oup.comsci-hub.st. Studies have indicated that Epelmycins A through E, including this compound, have been assayed for their in vitro cytotoxicities against murine leukemic L1210 cell cultures nih.gov. While specific quantitative data for this compound's efficacy against L1210 cells are not detailed in the available literature, related anthracyclines exhibit significant biological activity. For instance, Rhodomycin (B1170733), a structurally similar compound, has demonstrated an Minimum Inhibitory Concentration (MIC) of 2 µg/ml against Bacillus cereus and an IC50 of 15 µM against the HeLa cell line. Daunomycin, another anthracycline, also shows an IC50 of 10 µM against HeLa cells and possesses antimetastatic properties researchgate.net. The established clinical utility of anthracyclines like daunorubicin (B1662515) and doxorubicin (B1662922) in cancer treatment underscores the therapeutic potential inherent in this class of compounds oup.comsci-hub.st.

Data Table: Reported Biological Activities of this compound and Related Compounds

Compound/Related CompoundTarget/Cell LineActivity TypeReported ValueSource
Epelmycins (A-E)Murine leukemic L1210 cellsCytotoxicityAssayed nih.gov
RhodomycinBacillus cereusAntimicrobialMIC = 2 µg/ml researchgate.net
RhodomycinHeLa cellsCytotoxicityIC50 = 15 µM researchgate.net
DaunomycinHeLa cellsCytotoxicityIC50 = 10 µM researchgate.net

Future Direction: The inherent cytotoxic potential of this compound, characteristic of its anthracycline class, positions it as a valuable lead compound for drug discovery initiatives. Future research should prioritize a comprehensive evaluation of its biological activities across a broader spectrum of cancer cell lines and microbial pathogens. Detailed structure-activity relationship (SAR) studies, coupled with in-depth investigations into its mechanism of action, are crucial for optimizing its therapeutic index and identifying specific clinical applications. Furthermore, exploring potential synergistic effects with existing chemotherapeutic agents could reveal novel treatment strategies.

Development of Novel Biosynthetic Pathways for this compound Derivatives

Research Findings: The biosynthesis of this compound involves intricate glycosylation steps, with research identifying key enzymes and genes responsible for these processes. A glycosyltransferase gene, rhoG, from Streptomyces violaceus has been implicated in the biosynthesis of related anthracyclines such as β-rhodomycin oup.comoup.com. This compound is specifically characterized as 7-O-rhodosaminyl-?-rhodomycinone oup.com. Metabolic engineering efforts have demonstrated the feasibility of generating novel anthracycline derivatives by manipulating biosynthetic pathways. For instance, the heterologous expression of the methyltransferase gene dnrK in Streptomyces violaceus has successfully led to the production of 4-O-methylthis compound nih.gov. This success highlights the potential for creating modified compounds with altered properties. Additionally, Streptomyces peucetius is recognized for producing anthracyclines like doxorubicin and daunorubicin, and ongoing research aims to enhance its biosynthetic capabilities through metabolic engineering sci-hub.storcid.org.

Data Table: Key Enzymes/Genes in Anthracycline Biosynthesis Relevant to this compound

Gene/EnzymeFunctionProducing Organism (or related)Derivative Produced (if applicable)Source
rhoGGlycosyltransferaseStreptomyces violaceusInvolved in β-rhodomycin biosynthesis oup.comoup.com
dnrKMethyltransferase (4-O-methylation)Streptomyces peucetius4-O-methylthis compound nih.gov
(Unspecified)Glycosylation of ?-rhodomycinoneStreptomyces violaceusThis compound oup.com

Future Direction: The identification and characterization of genes such as rhoG and dnrK provide a strong foundation for developing novel biosynthetic pathways for this compound derivatives. Future research should focus on identifying and characterizing additional enzymes involved in this compound biosynthesis, including those responsible for aglycone formation and other post-translational modifications. Employing synthetic biology techniques, such as pathway reconstruction in heterologous hosts or sophisticated engineering of native producer strains, can facilitate the creation of a diverse array of this compound derivatives with potentially enhanced pharmacological attributes. This may involve altering glycosylation patterns, introducing novel functional groups, or optimizing precursor supply chains.

Advanced Synthetic Methodologies for Structure-Activity Relationship Elucidation

Research Findings: As an anthracycline, this compound possesses a complex polycyclic aglycone core adorned with sugar moieties oup.comnaturalproducts.net. Structure-activity relationship (SAR) studies are indispensable for understanding how specific molecular modifications influence biological activity, a standard practice in natural product drug discovery nih.govconicet.gov.arresearchgate.netuc.ptnih.gov. While detailed SAR data specifically for this compound is limited in the current literature, general strategies for modifying anthracyclines involve alterations to both the aglycone structure and the attached sugar residues oup.comsci-hub.st. For instance, variations in the sugar chains at the C-7 and C-10 positions are known to occur in related compounds oup.com. Furthermore, enzymatic methylation at the 4-O position, as demonstrated by the production of 4-O-methylthis compound using the DnrK enzyme, exemplifies a targeted modification capable of altering the compound's properties nih.gov.

Data Table: Potential Modification Sites and SAR Hypotheses for this compound Analogs

Modification Site (Hypothetical/Observed)Type of ModificationPotential Impact on Activity (SAR Hypothesis)Relevant Research/Methodology
Aglycone Core (e.g., hydroxyl groups, aromatic rings)Chemical substitution, enzymatic modificationAltered binding affinity, modified redox properties, changes in cellular uptakeAdvanced organic synthesis, Chemoenzymatic synthesis
Sugar Moiety (e.g., C-7, C-10 glycosylation)Glycosylation, de-glycosylation, sugar modificationModified solubility, altered interaction with cellular targets, changes in metabolic stabilityGlycosyltransferase engineering, enzymatic deglycosylation
4-O PositionMethylationPotentially altered cytotoxicity, modified metabolic fateDnrK enzyme activity nih.gov

Future Direction: The application of advanced synthetic methodologies, including total synthesis, semi-synthesis, and chemoenzymatic approaches, is crucial for generating comprehensive libraries of this compound analogs. These libraries will facilitate rigorous SAR studies. The integration of computational tools such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can predict the biological activity of designed analogs, thereby guiding synthetic efforts towards compounds with optimized efficacy and reduced off-target effects. High-throughput screening of these synthetic libraries is expected to accelerate the identification of potent and selective derivatives.

Investigation of this compound's Role in Microbial Ecology and Natural Product Function

Research Findings: this compound is recognized as a secondary metabolite produced by various Streptomyces species, including Streptomyces violaceus and Streptomyces peucetius oup.comnih.govorcid.org. The Streptomyces genus comprises ubiquitous soil bacteria renowned for their prolific production of a wide array of bioactive natural products, which are widely believed to play critical roles in microbial ecology sci-hub.stresearchgate.net. These roles commonly encompass mediating inter-microbial competition, facilitating cellular communication, or contributing to nutrient cycling within their complex environmental niches. However, the specific ecological function of this compound within its native Streptomyces population or its broader environmental context remains largely uncharacterized.

Data Table: Producing Organisms and Ecological Context of this compound

Producing OrganismClass of MetaboliteKnown Ecological Role of Genus (Streptomyces)Potential Role of this compound (Hypothesized)Source
Streptomyces violaceusAnthracyclineAntibiotic production, inter-microbial competitionAntibacterial, antifungal, or signaling molecule oup.comnih.gov
Streptomyces peucetiusAnthracyclineAntibiotic production, inter-microbial competitionAntibacterial, antifungal, or signaling molecule sci-hub.storcid.org

Future Direction: Future research endeavors should prioritize the investigation of this compound's ecological significance. This could involve studying its production levels under diverse environmental conditions, such as varying nutrient availability or the presence of competing microbial species, and assessing its activity against a range of environmental microorganisms. Understanding its natural function may uncover novel biological activities or provide insights into its evolutionary purpose, potentially guiding its application in areas such as biocontrol or as a probe for understanding microbial interactions.

Compound List:

this compound

Rhodomycin

Daunomycin

β-rhodomycin

4-O-methylthis compound

Doxorubicin

Daunorubicin

Q & A

Q. How can researchers structure a manuscript to highlight this compound’s novelty without overstating claims?

  • Methodological Answer :
  • Graphical Abstracts : Use schematics to visually summarize mechanisms or design workflows.
  • Limitations Section : Explicitly address study constraints (e.g., in vitro-to-in vivo extrapolation gaps).
  • Comparative Analysis : Benchmark results against structurally analogous compounds to contextualize innovation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.